molecular formula C15H21N5O5 B043816 Zeatin riboside CAS No. 6025-53-2

Zeatin riboside

Cat. No.: B043816
CAS No.: 6025-53-2
M. Wt: 351.36 g/mol
InChI Key: GOSWTRUMMSCNCW-KRXBUXKQSA-N
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Description

Trans-Zeatin Riboside is a type of cytokinin, a class of plant hormones that play a crucial role in promoting cell division, shoot growth, and inhibiting root formation. It is a derivative of zeatin, which occurs in two isomers: trans-zeatin and cis-zeatin. Trans-Zeatin Riboside is considered the most active form and is involved in various developmental processes and environmental responses in plants .

Mechanism of Action

Target of Action

Zeatin riboside is a type of cytokinin, a class of phytohormones that play a key role in regulating various growth and developmental processes in plants . It acts as a local signal around the biosynthetic site . In addition to its role in plants, this compound has been shown to inhibit the activity of T lymphocytes, a type of white blood cell, by inducing the production of cyclic adenosine monophosphate (cAMP) and inhibiting the production of various cytokines .

Mode of Action

This compound interacts with its targets by being enzymatically converted to the ribotides via the purine salvage pathway and reactivated by the LONELY GUY enzyme . This conversion is essential for its function as a long-distance signal transported via the vascular system in plants . In the case of T lymphocytes, this compound treatment induces the production of cAMP, which is a common regulator of cellular responses .

Biochemical Pathways

This compound is involved in the cytokinin metabolic pathways. It can be synthesized in two different pathways: the tRNA pathway and the AMP pathway . In these pathways, this compound is converted to its active form, which then participates in various biochemical reactions that regulate growth and development in plants .

Pharmacokinetics

It is known that this compound and its active form are transported systemically within the plant, from the roots to the shoots .

Result of Action

The action of this compound results in various molecular and cellular effects. In plants, it regulates growth and developmental processes, including leaf size and meristem activity . In T lymphocytes, it inhibits the production of various cytokines, thereby affecting the immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the ratio of Zeatin to this compound in xylem and their delivery rate can change in response to environmental conditions . This allows plants to fine-tune their growth in fluctuating environments .

Biochemical Analysis

Biochemical Properties

Zeatin riboside interacts with various enzymes, proteins, and other biomolecules. It is involved in promoting cell division, stimulating stem bud proliferation, inhibiting root formation, delaying leaf senescence, and activating gene expression and metabolic activity . It also plays a role in increasing enzymatic activity such as nitrogenase, protease, phosphatase, cellulose, and lipase activity within the soil ecosystem and nutrient availability for plants .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting cell division and differentiation . It also plays a role in organogenesis, where it has been found to be very effective for plant growth promotion and to increase enzymatic activities under drought stress conditions .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases . The metabolic fate of this compound differs depending on the organism, with different metabolic pathways observed in oat and tobacco .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the levels of the two zeatin isomers can differ significantly during the lifespan of the plant, with this compound prevalent in the developmental stages associated with limited growth .

Metabolic Pathways

This compound is involved in the cytokinin biosynthesis pathway. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a major long-distance signaling form in xylem vessels and its action depends on metabolic conversion via the LONELY GUY enzyme in proximity to the site of action .

Subcellular Localization

The subcellular localization of this compound is influenced by its farnesylation. Farnesylation of this compound appears to direct most of the protein to the nucleus, while the nonfarnesylated protein is located in the plastids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-Zeatin Riboside can be synthesized through several methods. One common approach involves the enzymatic conversion of trans-zeatin to trans-zeatin riboside via the purine salvage pathway. This process typically requires specific enzymes such as adenosine kinase and cytokinin riboside phosphorylase .

Industrial Production Methods

In industrial settings, trans-zeatin riboside is often produced through biotechnological methods involving microbial fermentation. This method leverages genetically engineered microorganisms to produce the compound in large quantities. The fermentation process is followed by extraction and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Trans-Zeatin Riboside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of trans-zeatin riboside, as well as substituted derivatives with altered biological activities .

Scientific Research Applications

Trans-Zeatin Riboside has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-Zeatin Riboside is unique due to its high biological activity and its role as a major long-distance signaling form in xylem vessels. It is more effective in regulating various growth and developmental processes in plants compared to its cis isomer and other cytokinin derivatives .

Properties

CAS No.

6025-53-2

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

IUPAC Name

2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+

InChI Key

GOSWTRUMMSCNCW-KRXBUXKQSA-N

SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)/CO

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO

melting_point

180 - 182 °C

Key on ui other cas no.

28542-78-1

physical_description

Solid

Synonyms

N-(4-hydroxy-3-methyl-2-butenyl)adenosine
ribosylzeatin
zeatin riboside
zeatin riboside, (cis-(Z))-isomer
zeatin riboside, (E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are zeatin riboside and its primary function in plants?

A1: this compound is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various growth and developmental processes. [] Its primary function is to promote cell division in plant roots and shoots. []

Q2: What other cytokinins are found alongside this compound in plants?

A2: Plants contain a diverse range of cytokinins in addition to this compound. These include zeatin, dihydrozeatin, dihydrothis compound, isopentenyladenine, isopentenyladenosine, and various conjugated forms like glucosides and nucleotides. [, , , , , , , , , ]

Q3: How do the levels of this compound and other cytokinins change during leaf senescence in soybean plants?

A3: During pod development in soybean plants, a process linked to leaf senescence, the levels of this compound, zeatin, dihydrozeatin, and dihydrothis compound in the xylem sap decrease significantly. This decline in cytokinin levels is thought to be a contributing factor to leaf senescence. []

Q4: Can the removal of pods from soybean plants impact cytokinin levels and leaf senescence?

A4: Yes, removing the pods from soybean plants before late podfill can prevent leaf yellowing and delay senescence. This is accompanied by an increase in cytokinin levels in the xylem sap, particularly this compound and dihydrothis compound, indicating their potential role in delaying senescence. []

Q5: How is this compound metabolized in plants?

A5: this compound undergoes various metabolic transformations in plants. In soybean explants, it can be converted into zeatin nucleotide, which acts as a precursor for other metabolites. In leaves, major metabolites include adenine, adenosine, adenine nucleotides, and dihydrozeatin 7-glucoside. [, ]

Q6: Are there any specific organs or tissues in plants where this compound accumulates?

A7: Research suggests that this compound accumulates in specific plant tissues during different developmental stages. For instance, it has been identified as a major cytokinin in the xylem sap of tobacco plants and developing fruits of Lupinus albus. [, ]

Q7: Can external factors influence this compound levels in plants?

A8: Yes, environmental factors can impact this compound levels. For instance, in wheat ears grown in liquid culture, limited sucrose supply led to an increase in abscisic acid levels but did not affect zeatin/zeatin riboside levels. [] In another study, exposure of rye plants to low temperatures (2°C) led to a decrease in trans-zeatin and trans-zeatin riboside in roots but an increase in shoots under short-term stress. []

Q8: What is the significance of this compound in plant tissue culture?

A9: this compound is frequently used in plant tissue culture media to promote shoot organogenesis. Studies on highbush blueberry [, ] and Solanum americanum [] leaf explants highlight the effectiveness of this compound in inducing shoot formation.

Q9: Can the combination of this compound with other plant growth regulators enhance its effects in tissue culture?

A10: Yes, combining this compound with other plant growth regulators can significantly impact shoot organogenesis. Studies show that using this compound in conjunction with thidiazuron (TDZ) and 1-naphthalene acetic acid (NAA) can greatly improve shoot regeneration efficiency in highbush blueberry. [, ] Similarly, combining it with 2,4-D can improve pollen callus induction in barley anther culture. []

Q10: Does the concentration of this compound in the culture medium influence plant regeneration?

A11: Yes, the concentration of this compound plays a crucial role in plant regeneration. In highbush blueberry, 1 µM TDZ was found to be more effective for shoot production compared to 0.5 µM TDZ or 20 µM this compound. [] In potato, MS media supplemented with 4 mg/L to 5 mg/L this compound showed optimal performance for in vitro direct regeneration from nodal explants. []

Q11: What are the potential applications of understanding this compound's role in plant development?

A11: A deeper understanding of this compound can be leveraged for various agricultural applications, including:

  • Enhancing crop yield by promoting fruit set and development. [, ]

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